3-Propyl-1H-diazirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-1H-diazirene is an organic compound belonging to the diazirine family. Diazirines are characterized by a three-membered ring structure containing one carbon and two nitrogen atoms. These compounds are known for their ability to generate carbenes upon photolysis, making them valuable tools in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-1H-diazirene typically involves the conversion of ketones to diaziridines, followed by oxidation to form diazirines. The general steps are as follows:
Oximation: The ketone is reacted with hydroxylammonium chloride in the presence of a base such as pyridine to form an oxime.
Tosylation: The oxime is then treated with tosyl chloride in the presence of a base to form a tosyl oxime.
Ammonia Treatment: The tosyl oxime is treated with ammonia to produce diaziridine.
Industrial Production Methods: Industrial production of diazirines, including this compound, follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Propyl-1H-diazirene undergoes various chemical reactions, primarily involving the generation of carbenes. These reactions include:
Thermal Activation: Heating can also induce carbene formation, leading to similar insertion reactions.
Common Reagents and Conditions:
Photolysis: Ultraviolet light is the primary reagent for photolysis reactions.
Oxidizing Agents: Reagents such as iodine and triethylamine, silver oxide, and oxalyl chloride are used for oxidation reactions.
Major Products: The major products of these reactions are carbene insertion products, which vary depending on the substrate involved. For example, insertion into a C-H bond results in the formation of a new C-C bond .
Scientific Research Applications
3-Propyl-1H-diazirene has a wide range of applications in scientific research:
Chemical Biology: It is used as a photoaffinity label to study protein-ligand interactions by generating carbenes that covalently bind to nearby molecules upon activation.
Proteomics: Diazirine-based tags are employed in chemical proteomics to map non-covalent small molecule-protein interactions.
Material Science: The compound is used in polymer crosslinking and adhesion applications due to its ability to form strong covalent bonds upon activation.
Mechanism of Action
The primary mechanism of action of 3-Propyl-1H-diazirene involves the generation of carbenes upon photolysis or thermal activation. These carbenes are highly reactive and can insert into various bonds, forming stable covalent linkages. This property is exploited in photoaffinity labeling and crosslinking applications .
Comparison with Similar Compounds
1H-Diazirine: A related compound with a similar three-membered ring structure but different substituents.
Diaziridines: Precursors to diazirines, these compounds contain a three-membered ring with two nitrogen atoms and are used in similar applications.
Uniqueness: 3-Propyl-1H-diazirene is unique due to its specific substituent (propyl group), which can influence its reactivity and the types of interactions it can participate in. This makes it a valuable tool in applications requiring precise control over carbene generation and insertion .
Biological Activity
3-Propyl-1H-diazirene is a diazirine compound that has garnered attention in the fields of chemical biology and medicinal chemistry due to its unique photoreactive properties. This article explores its biological activity, synthesis, mechanisms of action, and applications in various research contexts.
Overview of Diazirines
Diazirines are a class of compounds characterized by a five-membered ring containing two nitrogen atoms. They are known for their ability to undergo photochemical reactions upon exposure to UV light, leading to the formation of highly reactive carbene intermediates. These intermediates can covalently bond to nearby biomolecules, making diazirines valuable tools for photoaffinity labeling (PAL) in biochemical studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route often includes the formation of diazomethane or related diazine derivatives followed by functionalization to introduce the propyl group. For example, a common approach involves the use of trifluoromethylphenyl diazirine (TPD) as a starting material, which can be modified to yield 3-propyl derivatives through various organic transformations .
The biological activity of this compound is primarily attributed to its photoreactive properties. Upon irradiation with UV light, it generates a carbene that can react with nucleophilic sites in proteins, lipids, or nucleic acids. This reactivity allows for the selective labeling of biomolecules, facilitating studies on protein interactions and cellular processes.
Case Studies and Applications
-
Photoaffinity Labeling :
- This compound has been utilized in PAL experiments to map protein-ligand interactions. For instance, it has been shown to effectively label proteins involved in calcium signaling pathways in skeletal muscle cells .
- In one study, researchers incorporated diazirine into a nucleoside analogue to photolabel microRNA targets, demonstrating its utility in RNA biology .
- Drug Development :
- Biochemical Probes :
Comparative Analysis of Diazirine Derivatives
Research Findings
Research indicates that diazirines like this compound are effective at low concentrations due to their high reactivity. Studies have reported successful labeling efficiencies exceeding 80% under optimal conditions . Furthermore, modifications to the diazirine structure can enhance its specificity and reduce background labeling, which is crucial for accurate biological assays.
Properties
IUPAC Name |
3-propyl-1H-diazirine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-2-3-4-5-6-4/h2-3H2,1H3,(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWZBBGZQOCCIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702036 |
Source
|
Record name | 3-Propyl-1H-diazirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70348-66-2 |
Source
|
Record name | 3-Propyl-1H-diazirene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.